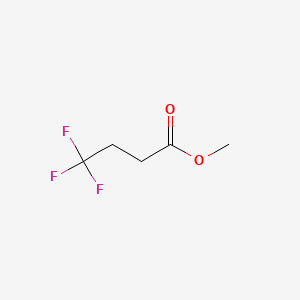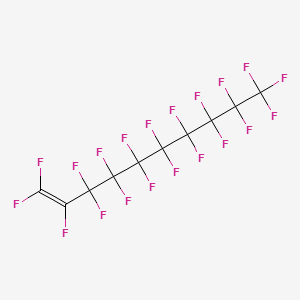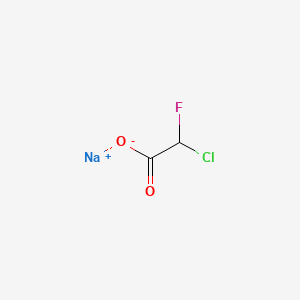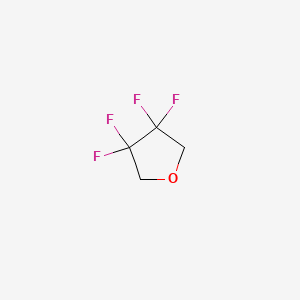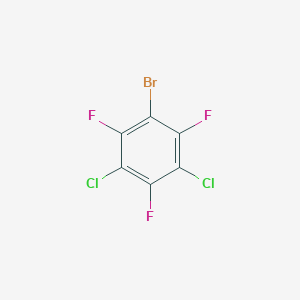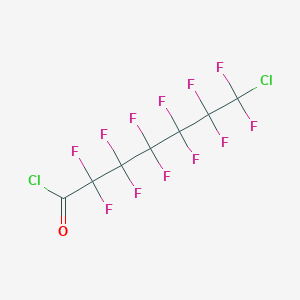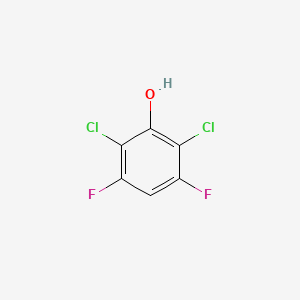![molecular formula C18H12F3NO B1304118 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 849021-38-1](/img/structure/B1304118.png)
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone is a compound that belongs to the class of organic compounds known as quinolines. These are heterocyclic aromatic compounds containing a quinoline moiety, which is a fusion of a benzene ring to a pyridine ring. The specific structure of interest also contains a trifluoromethyl group, which is known for its ability to influence the physical and chemical properties of molecules, often increasing their metabolic stability and lipophilicity.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols regioselectively. This reaction proceeds via alkylideneaminyl radical intermediates generated by single electron transfer . Another method reported involves the use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which reveals the lattice parameters of the grown crystal . The mean planes of the quinolin-4-yl and phenylethanone groups in related molecules can be twisted, with specific dihedral angles, as observed in the crystal structure of a related molecule .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For instance, they can be used in multi-component reactions to synthesize a series of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives . Additionally, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of new 2-substituted 3-(trifluoromethyl)quinoxalines can be obtained .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse. For example, the optical behavior of these compounds can be examined through UV-vis-NIR absorption and PL emission spectrum, indicating transparency in certain regions and potential for green emission . Thermal analysis can reveal the thermal stability and melting point of the material . Moreover, the third-order non-linear optical properties such as non-linear absorption coefficient, non-linear refractive index, and susceptibility can be calculated using techniques like the Z-scan technique .
Applications De Recherche Scientifique
Synthesis and Characterization
Antimicrobial Activity
Derivatives of 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone have been synthesized and showed promising antimicrobial activity. These include compounds like 1,2,3-triazoles, which are synthesized through a cycloaddition reaction involving 4-azido-8-(trifluoromethyl)quinoline (Holla et al., 2005).
Anti-Cancer Agent
A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity, suggesting potential as an anti-cancer agent (Via et al., 2008).
Corrosion Inhibitor
Certain derivatives, like quinoxalin-6-yl derivatives, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These studies include electrochemical and quantum chemical analyses (Olasunkanmi et al., 2015).
Growth Promoting in Plants
Novel quinolinyl chalcones derived from this compound have been synthesized and found to promote the growth of certain plants, indicating potential agricultural applications (Hassan et al., 2020).
Catalytic Behavior in Polymerization
The compound has been used to synthesize ligands for iron(II) and cobalt(II) dichloride complexes, showing good catalytic activities for ethylene reactivity, suggesting potential in polymerization processes (Sun et al., 2007).
Mécanisme D'action
Target of Action
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone primarily targets DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, transcription, and repair in bacterial cells . By inhibiting these enzymes, the compound disrupts essential bacterial processes, leading to cell death.
Mode of Action
The compound interacts with DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and causing breaks in the bacterial DNA . These breaks lead to the inhibition of DNA synthesis and ultimately bacterial cell death.
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways:
- DNA Repair : The stabilization of the enzyme-DNA complex prevents the repair of DNA breaks, leading to cell death .
Pharmacokinetics
The pharmacokinetics of 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the compound causes DNA fragmentation and inhibition of DNA synthesis. At the cellular level, this results in the cessation of bacterial growth and eventual cell death. The compound’s bactericidal effect is due to its ability to induce irreversible DNA damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action:
- Other Substances : The presence of metal ions or other drugs can affect the stability and efficacy of the compound .
This comprehensive understanding of 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone’s mechanism of action highlights its potential as a powerful antibacterial agent.
: Synthesis and therapeutic potential of quinoline derivatives : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues
Propriétés
IUPAC Name |
2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIPEWMAKOZJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382362 |
Source


|
| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849021-38-1 |
Source


|
| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



